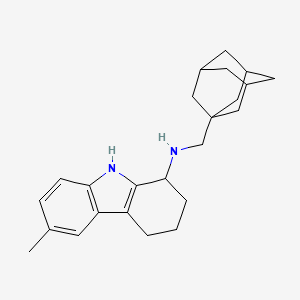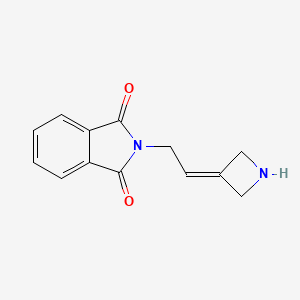
Methyl 4-(3,4-dicyanophenoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3,4-dicyanophenoxy)benzoate: is an organic compound with the molecular formula C16H10N2O3 It is characterized by the presence of a benzoate ester group and two cyano groups attached to a phenoxy ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3,4-dicyanophenoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3,4-dicyanophenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(3,4-dicyanophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of 4-(3,4-dicyanophenoxy)benzoic acid.
Reduction: Formation of 4-(3,4-diaminophenoxy)benzoate.
Substitution: Formation of 4-(3,4-dicyanophenoxy)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3,4-dicyanophenoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Methyl 4-(3,4-dicyanophenoxy)benzoate involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-(2,3-dicyanophenoxy)benzoate
- Methyl 4-(2,4-dicyanophenoxy)benzoate
- Methyl 4-(3,5-dicyanophenoxy)benzoate
Comparison: Methyl 4-(3,4-dicyanophenoxy)benzoate is unique due to the specific positioning of the cyano groups on the phenoxy ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C16H10N2O3 |
|---|---|
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
methyl 4-(3,4-dicyanophenoxy)benzoate |
InChI |
InChI=1S/C16H10N2O3/c1-20-16(19)11-2-5-14(6-3-11)21-15-7-4-12(9-17)13(8-15)10-18/h2-8H,1H3 |
InChI-Schlüssel |
PFMIBVMDIQOCON-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


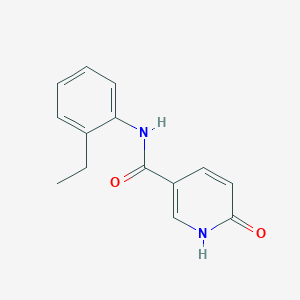
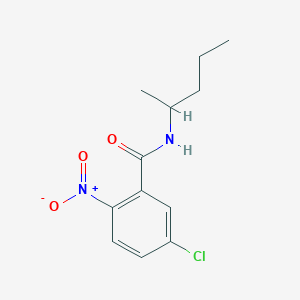

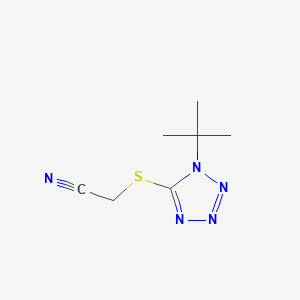

![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)

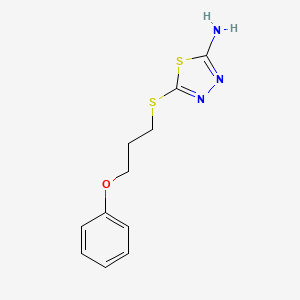
![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)

